Technical Monograph: trans-5-Aminotetrahydropyran-3-ol Hydrochloride
Technical Monograph: trans-5-Aminotetrahydropyran-3-ol Hydrochloride
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes the specific structural attributes of trans-5-Aminotetrahydropyran-3-ol hydrochloride with practical application strategies in medicinal chemistry.
CAS: 2891580-10-0 | Formula: C₅H₁₂ClNO₂ | MW: 153.61 g/mol Stereochemistry: (3S,5S)-trans (Nominal assignment based on 1,3-trans relationship)
Executive Summary
In the landscape of modern medicinal chemistry, the demand for Fsp³-rich scaffolds has driven the exploration of saturated heterocycles that offer superior physicochemical properties over traditional aromatic linkers. Trans-5-Aminotetrahydropyran-3-ol hydrochloride (CAS 2891580-10-0) represents a high-value chiral building block. Its 1,3-disubstituted tetrahydropyran (THP) core provides a rigidified vector for substituent exit, distinct from the flexible polymethylene chains or planar phenyl rings.
This guide details the structural utility, synthetic handling, and application of this scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization, specifically for modulating solubility and metabolic stability.
Chemical Identity & Stereochemical Analysis[1][2]
The "Trans" Conformation Advantage
The trans-relationship between the C3-hydroxyl and C5-amino groups on the tetrahydropyran ring is the defining feature of this building block. Unlike the cis-isomer, which can adopt a diequatorial (e,e) conformation in a chair-like transition state, the trans-isomer (typically (3S,5S) or (3R,5R)) is forced into a diaxial (a,a) or equatorial-axial (e,a) conformation depending on the substitution pattern and solvent effects.
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Vector Geometry: The trans arrangement orients the amine (nucleophile) and the hydroxyl (H-bond donor/acceptor) at an approximate dihedral angle that prevents intramolecular H-bonding, thereby maximizing their availability for intermolecular interactions with protein targets.
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Bioisosterism: This scaffold acts as a polar bioisostere for 1,3-disubstituted cyclohexanes or 3,5-disubstituted piperidines, offering improved metabolic stability (reduced lipophilicity, LogD) due to the ether oxygen.
Structural Data Table
| Property | Value / Description |
| IUPAC Name | (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in H₂O, DMSO, MeOH; Insoluble in Et₂O, Hexane |
| H-Bond Donors | 3 (NH₃⁺, OH) |
| H-Bond Acceptors | 2 (Ether O, OH) |
| Chirality | 2 Stereocenters (C3, C5); trans-configuration |
| pKa (est) | ~8.5 (Amine), ~14 (Alcohol) |
Synthesis & Manufacturing Logic
Accessing the trans-isomer requires overcoming the thermodynamic preference for the cis-isomer during ring closure or reduction steps. The synthesis typically follows a stereoselective reductive amination or epoxide opening pathway.
Synthetic Workflow (Conceptual)
The following Graphviz diagram illustrates the logic flow for differentiating the trans isomer from the cis isomer during synthesis.
Figure 1: Stereodivergent synthesis logic. The trans-isomer often requires kinetic control or post-synthesis inversion strategies.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "linker-fragment." In kinase inhibitors or GPCR ligands, replacing a phenyl or cyclohexyl linker with the 5-aminotetrahydropyran-3-ol core can:
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Lower LogP: The ether oxygen and hydroxyl group significantly reduce lipophilicity.
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Solubility Spike: The HCl salt form and polar surface area (PSA) enhance aqueous solubility, a critical parameter for oral bioavailability.
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H-Bond Vector: The C3-OH group provides a specific handle to engage backbone carbonyls in the binding pocket.
Representative Application: Amide Coupling
The primary utility of the C5-amine is as a nucleophile to attach to a core scaffold (e.g., a heteroaryl acid).
Protocol: HATU-Mediated Amide Coupling
Self-Validating System: This protocol includes an in situ acid activation check and a pH adjustment step to ensure the HCl salt of the amine is neutralized for reaction.
Materials:
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Carboxylic Acid Scaffold (1.0 eq)
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Trans-5-Aminotetrahydropyran-3-ol HCl (1.2 eq)
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HATU (1.5 eq)
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DIPEA (Diisopropylethylamine) (3.0 - 4.0 eq)
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DMF (Anhydrous)
Step-by-Step Methodology:
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Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol) under N₂. Add HATU (1.5 mmol) and DIPEA (1.0 mmol). Stir for 15 minutes at 0°C.
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Checkpoint: Solution should turn slightly yellow; if colorless, ensure reagents are dry.
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Amine Addition: Add Trans-5-Aminotetrahydropyran-3-ol HCl (1.2 mmol) directly to the reaction mixture.
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Base Adjustment: Immediately add the remaining DIPEA (2.0 - 3.0 mmol).
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Critical: The amine is an HCl salt. You must add enough base to neutralize the HCl and free the amine. Verify pH is >8 using a wet pH strip.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt byproducts) and Brine.
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Note: Due to the high polarity of the product (OH group), back-extract the aqueous layer with 10% MeOH/DCM if yield is low.
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Analytical Characterization & Handling
Determining Stereochemistry (NMR)
Distinguishing the trans isomer from the cis isomer is best achieved via ¹H-NMR coupling constants (
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Cis-Isomer ((e,e)): Typically shows large axial-axial couplings (
Hz) for the methine protons if the ring is locked in the chair form. -
Trans-Isomer ((e,a)): Will display smaller coupling constants due to the lack of diaxial relationships between the C3/C5 protons and their neighbors, or an averaged signal if the ring is flipping rapidly. NOESY experiments are required for definitive assignment: look for NOE correlations between axial protons on the same face.
Storage and Stability
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Hygroscopicity: As a hydrochloride salt with a free hydroxyl, the compound is hygroscopic. Store in a desiccator at -20°C.
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Stability: Stable in solid form for >2 years. In solution (D₂O or DMSO), avoid prolonged exposure to strong bases which may promote epimerization or elimination if heated.
Strategic Application Workflow
The following diagram depicts how this specific CAS entry fits into a lead optimization cycle.
Figure 2: Lead optimization workflow utilizing the aminotetrahydropyran-ol scaffold to correct physicochemical flaws.
References
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Amadis Chemical. (3S,5S)-5-Amino-tetrahydro-pyran-3-ol hydrochloride Product Page. Retrieved from
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ChemScene. (3R,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride Data. Retrieved from
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National Institutes of Health (NIH). Stereoselective Synthesis of Tetrahydropyran Derivatives. PMC Articles. Retrieved from
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Organic Chemistry Portal. Synthesis of Tetrahydropyrans (Prins Cyclization & Reductions). Retrieved from
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Achmem. (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride Safety Data. Retrieved from [1]
